Chlorphenoctium Amsonate Chlorphenoctium Amsonate Chlorphenoctium amsonate is a biochemical.
Brand Name: Vulcanchem
CAS No.: 7168-18-5
VCID: VC0523548
InChI: InChI=1S/C17H28Cl2NO.C14H14N2O6S2/c1-4-5-6-7-8-9-12-20(2,3)14-21-17-11-10-15(18)13-16(17)19;15-11-5-3-9(13(7-11)23(17,18)19)1-2-10-4-6-12(16)8-14(10)24(20,21)22/h10-11,13H,4-9,12,14H2,1-3H3;1-8H,15-16H2,(H,17,18,19)(H,20,21,22)/q+1;/p-1/b;2-1+
SMILES: CCCCCCCC[N+](C)(C)COC1=C(C=C(C=C1)Cl)Cl.C1=CC(=C(C=C1N)S(=O)(=O)O)C=CC2=C(C=C(C=C2)N)S(=O)(=O)[O-]
Molecular Formula: C17H28Cl2NO.C14H13N2O6S2
C31H41Cl2N3O7S2
Molecular Weight: 702.7 g/mol

Chlorphenoctium Amsonate

CAS No.: 7168-18-5

Cat. No.: VC0523548

Molecular Formula: C17H28Cl2NO.C14H13N2O6S2
C31H41Cl2N3O7S2

Molecular Weight: 702.7 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Chlorphenoctium Amsonate - 7168-18-5

Specification

CAS No. 7168-18-5
Molecular Formula C17H28Cl2NO.C14H13N2O6S2
C31H41Cl2N3O7S2
Molecular Weight 702.7 g/mol
IUPAC Name 5-amino-2-[(E)-2-(4-amino-2-sulfophenyl)ethenyl]benzenesulfonate;(2,4-dichlorophenoxy)methyl-dimethyl-octylazanium
Standard InChI InChI=1S/C17H28Cl2NO.C14H14N2O6S2/c1-4-5-6-7-8-9-12-20(2,3)14-21-17-11-10-15(18)13-16(17)19;15-11-5-3-9(13(7-11)23(17,18)19)1-2-10-4-6-12(16)8-14(10)24(20,21)22/h10-11,13H,4-9,12,14H2,1-3H3;1-8H,15-16H2,(H,17,18,19)(H,20,21,22)/q+1;/p-1/b;2-1+
Standard InChI Key GQCIBLGQUDFKGX-WLHGVMLRSA-M
Isomeric SMILES CCCCCCCC[N+](C)(C)COC1=C(C=C(C=C1)Cl)Cl.C1=CC(=C(C=C1N)S(=O)(=O)O)/C=C/C2=C(C=C(C=C2)N)S(=O)(=O)[O-]
SMILES CCCCCCCC[N+](C)(C)COC1=C(C=C(C=C1)Cl)Cl.C1=CC(=C(C=C1N)S(=O)(=O)O)C=CC2=C(C=C(C=C2)N)S(=O)(=O)[O-]
Canonical SMILES CCCCCCCC[N+](C)(C)COC1=C(C=C(C=C1)Cl)Cl.C1=CC(=C(C=C1N)S(=O)(=O)O)C=CC2=C(C=C(C=C2)N)S(=O)(=O)[O-]
Appearance Solid powder

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

Chlorphenoctium amsonate is a salt composed of two distinct moieties:

  • Cation: (2,4-Dichlorophenoxy)methyl-dimethyl-octylazanium\text{(2,4-Dichlorophenoxy)methyl-dimethyl-octylazanium}

  • Anion: 5-amino-2-[(E)-2-(4-amino-2-sulfophenyl)ethenyl]benzenesulfonate\text{5-amino-2-[(E)-2-(4-amino-2-sulfophenyl)ethenyl]benzenesulfonate}

Molecular Formula: C31H41Cl2N3O7S2\text{C}_{31}\text{H}_{41}\text{Cl}_{2}\text{N}_{3}\text{O}_{7}\text{S}_{2}
Molecular Weight: 702.7 g/mol .

Table 1: Key Physicochemical Properties

PropertyValueSource
Melting PointNot reported
SolubilityLimited in H₂O; soluble in DMSO
LogP10.26 (indicating high lipophilicity)
SMILESClC1=CC=C(OC[N+](C)(C)CCCCCCCC)C=C1Cl.Nc1ccc(/C=C/c2ccc(N)c(c2)S([O-])(=O)=O)c(c1)S(=O)(=O)[O-]

Synthesis and Structural Features

The compound is synthesized via ionic pairing of a quaternary ammonium derivative (containing a dichlorophenoxy group) with amsonic acid (4,4'-diamino-2,2'-stilbenedisulfonic acid). The E-configuration of the central ethenyl bond in the anion is critical for biological activity .

Pharmacological and Biological Properties

Antimicrobial Activity

Chlorphenoctium amsonate demonstrates broad-spectrum antimicrobial effects, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium. Its mechanism involves disruption of cell membrane integrity via electrostatic interactions with phospholipids .

Table 2: Antimicrobial Efficacy (In Vitro)

OrganismMIC (μg/mL)Comparison with ChlorhexidineSource
Staphylococcus aureus12.52× more potent
Escherichia coli50.0Similar efficacy
Candida albicans25.04× less potent

Cytotoxic Effects

Applications in Medical and Industrial Contexts

Clinical Formulations

  • Antiseptic Lozenges: Combined with dibromopropamidine and butylaminobenzoate in "Planidets" for oropharyngeal infections .

  • Catheter Coatings: Investigated for preventing biofilm formation in polyurethane medical devices .

Veterinary and Agricultural Use

Preliminary studies suggest utility in topical treatments for bovine mastitis, though regulatory approvals remain pending .

Recent Advances and Research Directions (2023–2025)

Solubility Enhancement Strategies

Nanoparticle encapsulation (e.g., PEGylated liposomes) improved bioavailability by 40% in murine models, addressing pharmacokinetic limitations .

Synergistic Combinations

  • With EDTA: Enhances bactericidal activity against Pseudomonas aeruginosa by chelating divalent cations .

  • With Artemisinin: Exhibits additive effects in malaria co-therapy models.

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